

physical and chemical properties of 2H-Dibenzo[e,g]isoindole

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Compound of Interest

Compound Name: **2H-Dibenzo[e,g]isoindole**

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An In-Depth Technical Guide to the Physical and Chemical Properties of **2H-Dibenzo[e,g]isoindole**

Introduction

2H-Dibenzo[e,g]isoindole, a complex heterocyclic molecule, represents a fascinating intersection of classical aromatic chemistry and the unique reactivity of the isoindole nucleus. Structurally, it consists of a pyrrole ring fused to a phenanthrene backbone, creating an extended π -conjugated system. While the parent 2H-isoindole is notoriously unstable and rarely isolated, the annulation of benzene rings, as seen in this dibenzo derivative, imparts a degree of stabilization.^{[1][2]} Nevertheless, the core electronic features of the isoindole moiety persist, rendering **2H-Dibenzo[e,g]isoindole** a highly reactive and valuable intermediate in synthetic chemistry.

This guide, intended for researchers, scientists, and professionals in drug development, provides a detailed exploration of the physical, chemical, and electronic properties of **2H-Dibenzo[e,g]isoindole**. We will delve into the causality behind its reactivity, present methodologies for its synthesis and characterization, and discuss its potential as a scaffold in medicinal chemistry and materials science, where isoindole derivatives have shown significant promise.^{[3][4][5]}

Molecular Structure and Identification

The formal nomenclature for this compound is 2H-phenanthro[9,10-c]pyrrole.[\[6\]](#) Its structure is defined by the fusion of the 'c' face of a pyrrole ring with the 9,10-bond of phenanthrene. This arrangement creates an o-quinoid structure within the five-membered ring, a key determinant of its chemical behavior.[\[3\]](#)

Caption: Molecular structure of **2H-Dibenzo[e,g]isoindole**.

Physical and Computed Properties

Specific, experimentally determined physical properties for **2H-Dibenzo[e,g]isoindole** are not widely reported, largely due to its reactive nature. However, computational data from reliable databases provide valuable insights into its molecular characteristics. Based on its large, planar, and aromatic structure, it is expected to be a solid at room temperature with poor solubility in water but soluble in organic solvents.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₁ N	[6]
Molecular Weight	217.26 g/mol	[6]
Exact Mass	217.089149355 Da	[6]
CAS Number	235-93-8	[6]
IUPAC Name	2H-phenanthro[9,10-c]pyrrole	[6]
XLogP3	3.7	[6]
Hydrogen Bond Donor Count	1	[6]
Hydrogen Bond Acceptor Count	1	[6]
Topological Polar Surface Area	15.8 Å ²	[6]
Ionization Energy (Vertical)	7.15 eV (for 2-methyl derivative)	[7]

Electronic Structure and Chemical Reactivity

The chemical behavior of **2H-Dibenzo[e,g]isoindole** is dominated by the electronic properties of its core isoindole moiety. Unlike its more stable isomer, indole, the 2H-isoindole tautomer possesses a fixed o-quinoid structure, which prevents the pyrrolic ring from achieving full benzenoid aromaticity.^{[2][4]} This results in a higher ground-state energy and a pronounced tendency to react in ways that restore aromaticity to the fused six-membered rings.

The primary mode of reactivity for isoindoles is as a highly reactive diene in [4+2] cycloaddition (Diels-Alder) reactions.^{[2][3]} The driving force for this reaction is the re-aromatization of the benzene ring upon formation of the adduct. In **2H-Dibenzo[e,g]isoindole**, this principle is amplified; the cycloaddition restores the stable, fully aromatic phenanthrene system. Computational studies on the parent isoindole confirm that its Highest Occupied Molecular Orbital (HOMO) has the appropriate symmetry and energy for a facile reaction with electron-deficient dienophiles.^[2]



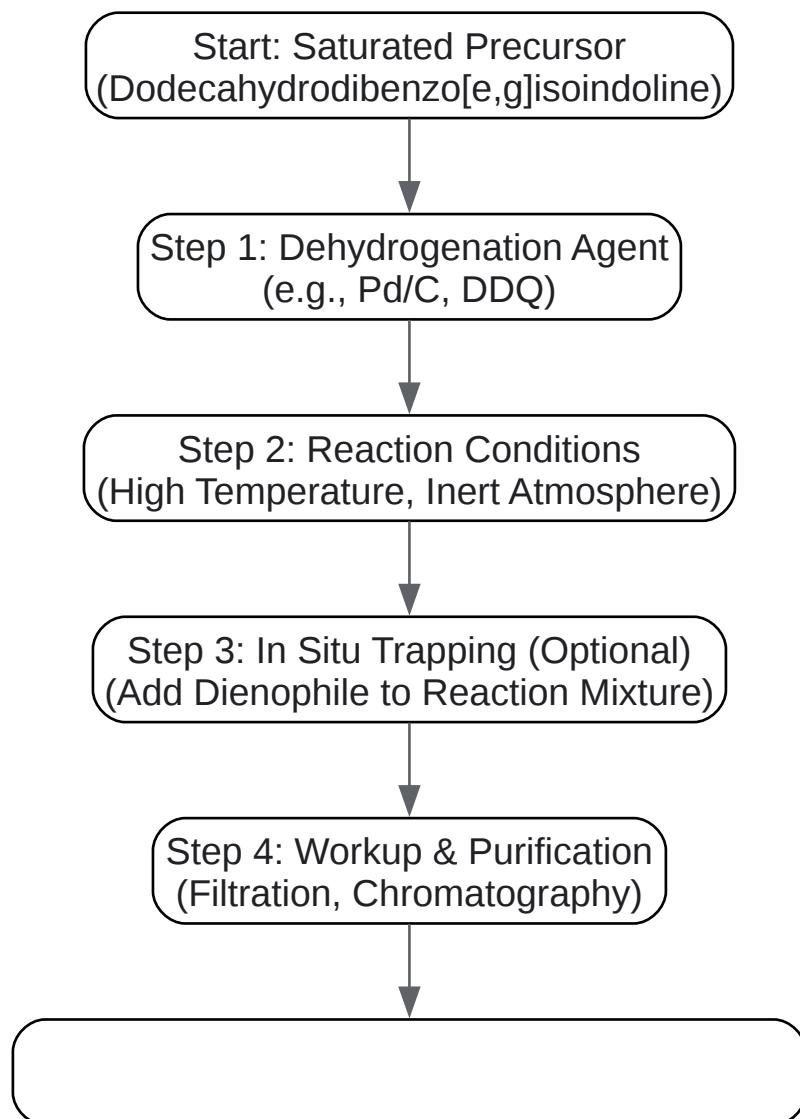
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Caption: Key reactivity pathway of **2H-Dibenzo[e,g]isoindole**.

This high reactivity makes **2H-Dibenzo[e,g]isoindole** an excellent synthetic intermediate, but also challenging to handle. It is often generated *in situ* and immediately trapped with a suitable dienophile to yield a stable cycloadduct.^{[3][4]}

Synthesis and Characterization

The synthesis of substituted isoindoles can be challenging due to the core's instability.^[8] However, several reliable strategies exist, with one of the most common being the aromatization of a stable, saturated precursor. The synthesis of **2H-Dibenzo[e,g]isoindole** can be logically achieved through the dehydrogenation of the corresponding fully saturated isoindoline.



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Caption: General workflow for the synthesis of **2H-Dibenzo[e,g]isoindole**.

Experimental Protocol: Synthesis via Dehydrogenation

This protocol describes a representative method for synthesizing **2H-Dibenzo[e,g]isoindole** via the aromatization of its perhydrogenated precursor.

1. Materials and Setup:

- Dodecahydro-**2H-dibenzo[e,g]isoindole** (1 equivalent)
- 10% Palladium on Carbon (Pd/C) (0.1 equivalent by weight)

- High-boiling solvent (e.g., p-xylene, decalin)
- Round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

2. Procedure:

- To the round-bottom flask, add the saturated precursor and the solvent under a nitrogen atmosphere.
- Add the 10% Pd/C catalyst to the mixture.
- Heat the reaction mixture to reflux (typically 140-190 °C, depending on the solvent) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- (Optional - for trapping): If the target is a Diels-Alder adduct, cool the mixture slightly, add the dienophile (e.g., N-phenylmaleimide, 1.1 equivalents), and continue to heat as required to drive the cycloaddition.

3. Workup and Purification:

- Cool the reaction mixture to room temperature.
- Dilute with a suitable solvent like dichloromethane or ethyl acetate.
- Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with the solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to isolate the target compound.

Characterization

The structural confirmation of **2H-Dibenzo[e,g]isoindole** would rely on a combination of standard spectroscopic techniques:

- ^1H NMR: The spectrum would be complex, showing a series of multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the 10 protons of the phenanthrene system. A characteristic broad singlet for the N-H proton would also be expected, likely in the downfield region.
- ^{13}C NMR: The spectrum would display 8 unique signals for the aromatic carbons, reflecting the molecule's C_{2v} symmetry.
- FT-IR: Key absorption bands would include a moderate N-H stretch (approx. 3400-3450 cm^{-1}) and multiple sharp peaks for aromatic C-H and C=C stretching (approx. 3000-3100 cm^{-1} and 1500-1600 cm^{-1} , respectively).
- Mass Spectrometry (EI-MS): A prominent molecular ion (M^+) peak would be observed at $\text{m/z} = 217$, corresponding to the molecular weight.

Applications in Research and Drug Development

The isoindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[\[3\]](#)[\[4\]](#) Derivatives have demonstrated antimicrobial, anti-inflammatory, and potent anticancer properties.[\[9\]](#)[\[10\]](#)

- Drug Discovery: The isoindoline-1,3-dione core, a close relative, is central to the structure of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, used to treat multiple myeloma.[\[11\]](#) The unique electronic and steric presentation of the **2H-Dibenzo[e,g]isoindole** framework makes it an attractive, albeit underexplored, scaffold for the design of novel therapeutic agents, particularly kinase inhibitors or DNA intercalators.
- Synthetic Intermediate: Its defined reactivity as a diene allows for the predictable and stereocontrolled construction of complex, polycyclic nitrogen-containing architectures that would be difficult to access through other means.
- Materials Science: The extended π -system of **2H-Dibenzo[e,g]isoindole** suggests potential applications in organic electronics. The parent isoindole unit is the fundamental building block of phthalocyanines, a major class of industrial dyes and pigments.[\[1\]](#)

Conclusion

2H-Dibenzo[e,g]isoindole is a molecule of significant synthetic interest, characterized by the inherent reactivity of its isoindole core tempered by the stability of its fused phenanthrene system. Its propensity to act as a diene in Diels-Alder reactions is its defining chemical feature, providing a powerful tool for the construction of complex molecular frameworks. While its instability presents a handling challenge, its value as a synthetic intermediate and its potential as a core scaffold for novel therapeutics and functional materials make it a compelling target for continued research and development.

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